Product packaging for Tramazoline hydrochloride monohydrate(Cat. No.:CAS No. 74195-73-6)

Tramazoline hydrochloride monohydrate

カタログ番号: B1258359
CAS番号: 74195-73-6
分子量: 269.77 g/mol
InChIキー: FDPYEAXJRLQOGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualizing Tramazoline (B1683216) Hydrochloride Monohydrate within Contemporary Pharmaceutical Sciences

Tramazoline hydrochloride monohydrate is a specific salt and hydrate (B1144303) form of the active pharmaceutical ingredient (API) tramazoline. toxby.designpharmaffiliates.com In the landscape of contemporary pharmaceutical sciences, it is classified as an alpha-adrenergic receptor agonist. toxby.designpatsnap.com Its primary mechanism of action involves stimulating α-adrenergic receptors, which leads to vasoconstriction, the narrowing of blood vessels. patsnap.commedsinfo.com.aunps.org.au This action effectively reduces localized swelling and mucus secretion. toxby.designwikipedia.org

Tramazoline is a member of the imidazoline (B1206853) derivative class of compounds, a group that includes other well-known vasoconstrictors. nih.gov Its role in pharmaceutical research is often centered on its application in formulations targeting nasal congestion. patsnap.comnih.gov The study of such agents contributes to the broader field of autonomic pharmacology and the development of receptor-specific drugs that can offer targeted therapeutic effects. The selection of the hydrochloride monohydrate form is a deliberate choice in pharmaceutical development, aimed at optimizing the compound's physical and chemical properties for its intended application.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 74195-73-6 toxby.designpharmaffiliates.com
Molecular Formula C₁₃H₂₀ClN₃O pharmaffiliates.comnih.gov
Molecular Weight 269.77 g/mol toxby.designpharmaffiliates.com

Historical Trajectories and Evolution of Imidazoline Derivative Research

The research into imidazoline derivatives, the chemical family to which tramazoline belongs, has a rich and evolving history. The parent compound, imidazole, was first synthesized in 1858 by Heinrich Debus. nih.gov The journey of imidazoline derivatives in industrial and medicinal applications began much later. In the 1930s, they were first utilized as cationic surfactants for dye-leveling agents in the textile industry. researchgate.net Their application expanded into household products, such as fabric softeners, in the 1950s. researchgate.net

The pharmacological potential of these compounds began to be seriously explored in the mid-20th century. Tramazoline itself was patented in 1961 and introduced for medical use in 1962. wikipedia.org A significant turning point in imidazoline research was the discovery of specific imidazoline binding sites (IBS) in 1984, which are distinct from adrenergic receptors. researchgate.net This discovery catalyzed a dramatic expansion in the synthesis and investigation of imidazoline-containing compounds. researchgate.net

Initially, research focused heavily on cardiovascular applications. nih.gov However, as understanding of the molecular mechanisms behind various diseases has grown, the focus of imidazoline derivative research has shifted. In recent decades, there has been a notable increase in patented imidazoline structures for the treatment of neurodegenerative diseases and cancer. nih.gov This evolution highlights the versatility of the imidazoline scaffold in drug discovery, moving from industrial chemicals to highly specific therapeutic agents targeting a range of complex diseases. nih.govnih.gov

Table 2: Key Milestones in the Evolution of Imidazoline Derivative Research

Year Milestone Significance
1858 Heinrich Debus first synthesizes imidazole. nih.gov Foundational discovery of the parent heterocyclic compound.
1930s First used as cationic surfactants in the textile industry. researchgate.net Marks the initial industrial application of imidazoline derivatives.
1961 Tramazoline is patented. wikipedia.org Development of a key second-generation imidazoline-based pharmaceutical.
1984 Discovery of specific imidazoline binding sites (IBS). researchgate.net Revolutionized research, showing these compounds have targets beyond adrenergic receptors and spurring new drug development.

Significance of the Monohydrate Form in Pharmaceutical Development Methodologies

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is of critical importance as it dictates many of its essential properties. A pharmaceutical hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice in a stoichiometric ratio with the drug molecules. pharmaexcipients.comyoutube.com The term "monohydrate" specifically indicates that there is a precise one-to-one ratio of water molecules to drug molecules within the crystal structure. pharmaexcipients.comyoutube.com

The decision to develop the monohydrate form of an API like tramazoline hydrochloride is a strategic one, based on several key considerations in pharmaceutical science:

Stability and Shelf-Life: Hydrated forms of a drug can exhibit greater thermodynamic stability compared to their anhydrous (water-free) counterparts under certain temperature and humidity conditions. proumid.com This enhanced stability is crucial for ensuring a consistent product quality and a viable shelf-life, preventing the API from converting to a different, potentially less effective or desirable, form during storage. proumid.comuibk.ac.at

Physicochemical Properties: The presence of water in the crystal lattice alters the compound's physical and chemical properties, including solubility, dissolution rate, and hygroscopicity. proumid.comencyclopedia.pub Hydrates often dissolve more slowly than the anhydrous form because the water molecules can form strong bonds within the crystal, increasing the lattice energy that must be overcome. pharmaexcipients.comyoutube.com While this can sometimes lower bioavailability, it can also be leveraged to design long-acting drug products. pharmaexcipients.comyoutube.com Conversely, in some cases, such as with theophylline (B1681296) monohydrate, the hydrate form can exhibit better solubility. encyclopedia.pub

Manufacturing and Processing: The physical properties of the hydrate can influence its behavior during manufacturing processes like granulation and tableting. Hydrates can sometimes show better compressibility than anhydrates, which is an advantage in producing robust tablets. encyclopedia.pub Choosing a stable hydrate form can prevent unintended form alterations during wet granulation or when exposed to humidity during production. encyclopedia.pub

Regulatory Requirement: From a regulatory perspective, a hydrate is considered a distinct physical form from the anhydrate. pharmaexcipients.comyoutube.com Therefore, comprehensive characterization and control of the hydrate state are essential parts of drug development and are required by regulatory agencies to ensure product consistency and performance. proumid.comuibk.ac.at

The selection of Tramazoline hydrochloride in its monohydrate form for pharmaceutical formulations is thus a result of a careful optimization process, balancing factors of stability, manufacturability, and desired dissolution characteristics to create a reliable and effective final product.

Table 3: General Impact of Hydration on Pharmaceutical Properties

Property Anhydrous Form Hydrated Form Implication in Pharmaceutical Development
Solubility Often higher Typically lower, but exceptions exist pharmaexcipients.comencyclopedia.pub Affects dissolution rate and bioavailability.
Dissolution Rate Generally faster Generally slower pharmaexcipients.comyoutube.com Can be used to control the drug release profile (e.g., for long-acting formulations). pharmaexcipients.com
Stability May be less stable in humid conditions; can convert to a hydrate. pharmaexcipients.comproumid.com Often more stable within a specific humidity and temperature range. proumid.com Crucial for product shelf-life and preventing form conversion.

| Compressibility | Can be less compressible. | Often exhibits better compressibility and tabletability. encyclopedia.pub | Important for the manufacturability of solid dosage forms like tablets. |


Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN3O B1258359 Tramazoline hydrochloride monohydrate CAS No. 74195-73-6

特性

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPYEAXJRLQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225188
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74195-73-6
Record name Tramazoline hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5,6,7,8)-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMAZOLINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF5N42U1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization of Tramazoline Hydrochloride Monohydrate

Chemical Synthesis Pathways and Reaction Mechanisms for Tramazoline (B1683216) Hydrochloride

The synthesis of tramazoline hydrochloride is a multi-step process that relies on established organic chemistry reactions. The core of the synthesis involves the formation of the 2-aminoimidazoline (B100083) structure from a suitable precursor, which is then coupled with an aminotetralin derivative.

A common synthetic route commences with the preparation of 1-amino-5,6,7,8-tetrahydronaphthalene. This intermediate is crucial as it forms the tetralin part of the tramazoline molecule. The synthesis of this intermediate can be achieved through various methods, including the reduction of 1-nitro-5,6,7,8-tetrahydronaphthalene.

The subsequent and key step is the construction of the imidazoline (B1206853) ring. This is typically achieved by reacting 1-amino-5,6,7,8-tetrahydronaphthalene with a reagent that can provide the 2-aminoimidazoline moiety. One established method involves the use of 2-methylthio-2-imidazoline hydroiodide. The reaction proceeds via a nucleophilic substitution where the amino group of the tetralin attacks the carbon of the methylthio group, leading to the displacement of methanethiol (B179389) and the formation of the N-substituted 2-aminoimidazoline.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the tramazoline base with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol. The resulting tramazoline hydrochloride can then be crystallized, often as a monohydrate, by controlling the water content of the crystallization medium.

Reaction Scheme:

The mechanism for the key imidazoline ring formation involves the nucleophilic attack of the primary amine of 1-amino-5,6,7,8-tetrahydronaphthalene on the electrophilic carbon of the 2-methylthio-2-imidazoline. This is followed by the elimination of methanethiol, a good leaving group, to form the stable 2-aminoimidazoline derivative.

Exploration of Synthetic Methodologies for Tramazoline Analogues and Derivatives

The exploration of tramazoline analogues and derivatives is fundamental to understanding its structure-activity relationship (SAR) and for the development of new compounds with potentially improved properties. Synthetic methodologies for creating these analogues can be broadly categorized into modifications of the tetralin ring and derivatization of the imidazoline moiety.

Modification of the Tetralin Ring:

Systematic modifications of the tetrahydronaphthalene moiety can provide valuable insights into the steric and electronic requirements for receptor binding. Synthetic strategies include:

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., methoxy, chloro, methyl) at different positions of the benzene (B151609) ring of the tetralin system can be achieved by starting with appropriately substituted tetralones. These substituted tetralones can then be converted to the corresponding aminotetralins and subsequently to tramazoline analogues.

Derivatization of the Imidazoline Moiety:

The imidazoline ring is a key pharmacophoric element. Its derivatization can lead to significant changes in activity:

N-Substitution: The secondary amine in the imidazoline ring can be a target for derivatization. However, this is often challenging without disrupting the tautomeric equilibrium of the 2-aminoimidazoline system, which is crucial for its biological activity.

A series of substituted imidazoline derivatives have been synthesized and characterized to explore their potential as cardiovascular and central nervous system agents. nih.gov

Table 1: Examples of Synthetic Strategies for Tramazoline Analogues

Modification Site Synthetic Approach Example of Analogue Rationale
Aromatic part of Tetralin Use of substituted tetralone as starting material 7-Methoxy-tramazoline To probe electronic effects on receptor affinity
Alicyclic part of Tetralin Synthesis from indane or benzosuberone derivatives Indane analogue of tramazoline To study the effect of ring size on conformation

Process Optimization Strategies for Research-Grade Tramazoline Hydrochloride Monohydrate Production

The production of research-grade this compound requires careful optimization of the synthetic process to ensure high purity and yield. Key areas for optimization include reaction conditions, purification methods, and crystallization.

Optimization of Reaction Conditions:

Solvent Selection: The choice of solvent is critical for both the reaction rate and the ease of product isolation. For the coupling reaction, polar aprotic solvents are often preferred.

Temperature and Reaction Time: Optimization of temperature and reaction time is crucial to maximize the conversion to the desired product while minimizing the formation of by-products. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of these parameters. nih.gov

Stoichiometry of Reagents: The molar ratio of the reactants can significantly impact the yield and purity of the product. A slight excess of one reagent may be used to drive the reaction to completion, but this needs to be balanced against the difficulty of removing the excess reagent later.

Purification Techniques:

Chromatography: For research-grade material, column chromatography is often employed to remove impurities. The choice of stationary and mobile phases needs to be optimized for efficient separation.

Recrystallization: This is a crucial step for obtaining a highly pure crystalline product. The selection of an appropriate solvent system is key. A mixed solvent system, such as ethanol/water, can be effective for obtaining the desired monohydrate form.

Crystallization of the Monohydrate:

The formation of the monohydrate is dependent on the presence of water during crystallization. The controlled addition of water to a solution of tramazoline hydrochloride in an organic solvent can induce the crystallization of the monohydrate. The rate of cooling and agitation can also influence the crystal size and morphology.

Table 2: Process Optimization Parameters for this compound Synthesis

Parameter Variable to Optimize Goal Method of Optimization
Reaction Solvent, Temperature, Time, Stoichiometry Maximize yield, minimize by-products Design of Experiments (DoE) nih.gov
Purification Chromatographic conditions, Recrystallization solvent Achieve >99% purity Methodical screening of conditions

| Crystallization | Solvent composition (water content), Cooling rate | Obtain pure monohydrate with consistent crystal form | Controlled crystallization studies |

Comprehensive Chemical Reaction Analysis and Interaction Profiling

A thorough understanding of the chemical reactivity and interaction profile of tramazoline hydrochloride is essential for its handling, formulation, and for understanding its behavior in chemical and biological systems.

Chemical Stability:

Tramazoline hydrochloride is generally a stable compound under normal storage conditions. However, it can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and exposure to oxidizing agents. Stability studies are important to determine its shelf-life and appropriate storage conditions.

Spectroscopic Profile:

The structure of tramazoline hydrochloride can be confirmed by various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the imidazoline ring and the C-H bonds of the tetralin system.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Interaction with Other Chemical Species:

The amino groups in the tramazoline molecule can react with various electrophilic reagents. The lone pair of electrons on the nitrogen atoms can also participate in coordination with metal ions. Understanding these interactions is important for avoiding incompatibilities in formulations and for designing new derivatives. For instance, the risk of certain cardiovascular effects can be increased when combined with other specific compounds.

Table 3: Analytical Data for Tramazoline Hydrochloride

Analytical Technique Observed Features Information Gained
1H NMR Signals corresponding to aromatic, aliphatic, and imidazoline protons Confirmation of the carbon-hydrogen framework
13C NMR Resonances for all carbon atoms in the molecule Elucidation of the carbon skeleton
IR Spectroscopy Characteristic absorptions for N-H, C-H, and C=N bonds Identification of functional groups

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | Confirmation of molecular formula |

Advanced Analytical Methodologies for Comprehensive Characterization of Tramazoline Hydrochloride Monohydrate

High-Performance Liquid Chromatography (HPLC) and Related Techniques

Chromatographic techniques are fundamental in separating and quantifying Tramazoline (B1683216) hydrochloride monohydrate from its related substances, including process impurities and degradation products.

Development and Validation of Stability-Indicating RP-HPLC Methods for Tramazoline Hydrochloride Monohydrate

A stability-indicating method (SIM) is crucial for assessing the purity of drug substances and products by ensuring that the analytical method can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. The development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound is a systematic process.

The initial phase involves subjecting the drug substance to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. ijpra.comresearchgate.net The objective is to generate potential degradation products that could form during storage. researchgate.net For instance, stress testing might involve refluxing the drug with 0.1N HCl and 0.1N NaOH, treating it with hydrogen peroxide (e.g., 3%), exposing it to heat (e.g., 70-80°C), and exposing it to UV light. researchgate.netspectroscopyonline.com

Method development then focuses on achieving chromatographic separation between the intact this compound and all generated degradation products, as well as known process impurities like Impurity A (N-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine) and Impurity B. pharmaffiliates.com This is typically achieved using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, often in a gradient elution mode to ensure resolution of all components. nih.gov Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance (λmax) for tramazoline.

Once the method is developed, it undergoes rigorous validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. semanticscholar.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main drug peak from all degradation and impurity peaks.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.

The results of such a validation study are typically summarized in a data table.

Table 1: Hypothetical Validation Summary for a Stability-Indicating RP-HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak.Peak purity index > 0.999 for the tramazoline peak in stressed samples.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Robustness % RSD ≤ 2.0% for all varied parameters.All results within specification.
LOD Signal-to-Noise Ratio ≥ 3:10.03 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.10 µg/mL

This validated RP-HPLC method can then be reliably used for routine quality control and stability testing of this compound.

Application of Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

To achieve faster analysis times and improved separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) is often employed. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher flow rates without sacrificing resolution, significantly reducing run times compared to traditional HPLC. researchgate.net

For the definitive identification and structural characterization of unknown impurities and degradation products observed during HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. taylorandfrancis.comresearchgate.net As eluent from the LC column is introduced into the mass spectrometer, it is ionized, and the mass-to-charge ratio (m/z) of the parent ion is determined, providing the molecular weight of the compound. semanticscholar.org Further fragmentation of these ions (tandem MS or MS/MS) produces a unique fragmentation pattern that acts as a "fingerprint," enabling the elucidation of the chemical structure of the unknown substance. researchgate.net This is invaluable for characterizing novel degradation products formed during forced degradation studies of this compound.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. jchps.com

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon skeleton of tramazoline.

Together, ¹H and ¹³C NMR, often supplemented by 2D NMR techniques (like COSY and HSQC), provide conclusive evidence of the identity and structure of this compound and can be used to characterize its impurities. semanticscholar.orgmdpi.com

Infrared (IR) Absorption Spectrophotometry and Fourier-Transform Infrared (FTIR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. d-nb.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of this absorption versus wavenumber. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. This technique serves as a rapid and reliable method for identity confirmation by comparing the spectrum of a sample to that of a reference standard. edinburghanalytical.com

Table 2: Expected Characteristic FTIR Absorption Bands for Tramazoline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H StretchSecondary Amine (in hydrochloride salt form)
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H StretchAliphatic (CH₂, CH)
1600 - 1650C=N StretchImidazoline (B1206853) Ring
1450 - 1600C=C StretchAromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible region by a molecule. iajps.com This technique is particularly useful for compounds containing chromophores, such as the aromatic naphthalene system in tramazoline. A UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). iajps.com This λmax is then used as the detection wavelength in HPLC-UV analysis to ensure maximum sensitivity.

Furthermore, UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. ijpra.com By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. ugm.ac.id

Table 3: Hypothetical Linearity Data for Tramazoline by UV-Vis Spectroscopy

Concentration (µg/mL)Absorbance at λmax
50.152
100.301
150.455
200.604
250.751

Solid-State Characterization and Crystallographic Analysis

The arrangement of molecules in the solid state dictates many of the bulk properties of a pharmaceutical powder. Solid-state characterization is therefore essential to define the material's identity and ensure batch-to-batch consistency.

X-ray Powder Diffraction (XRPD) is a primary analytical tool for the characterization of crystalline pharmaceutical materials. researchgate.net Every crystalline solid possesses a unique crystal lattice, which diffracts X-rays in a distinctive pattern, serving as a fingerprint for that specific crystalline form. researchgate.net For this compound, XRPD is crucial for confirming its crystalline identity and distinguishing it from any potential anhydrous or other solvated forms.

The diffraction pattern of this compound would be characterized by a series of peaks at specific diffraction angles (2θ), with corresponding intensities. This pattern is used to confirm the long-range molecular order and establish a reference for quality control.

Furthermore, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit varied physicochemical properties. researchgate.netsymbiosisonlinepublishing.com XRPD is the definitive technique for identifying and differentiating between potential polymorphic forms of Tramazoline hydrochloride. The presence of new peaks, the disappearance of existing peaks, or significant shifts in peak positions in an XRPD pattern can indicate a polymorphic transformation or the presence of a different crystalline phase. researchgate.net

Table 1: Illustrative XRPD Data Interpretation for a Crystalline API

Parameter Description Significance for this compound
Peak Positions (2θ) The angles at which constructive interference of X-rays occurs, determined by the crystal lattice spacing (Bragg's Law). Provides a unique fingerprint for the monohydrate crystal structure, allowing for unambiguous identification.
Peak Intensities The height or area of the diffraction peaks, related to the atomic arrangement within the crystal lattice. Used in conjunction with peak positions for identification and can be affected by factors like preferential orientation.

| Polymorph Screening | Comparison of XRPD patterns of samples produced under different crystallization conditions. | Ensures that the correct, stable, and desired polymorphic form of the compound is being used consistently. researchgate.net |

During sample preparation for XRPD analysis, non-spherical crystals, such as those with needle-like or plate-like habits, may not orient randomly. Instead, they can align in a preferred direction, a phenomenon known as preferential orientation or texture. mtbrandao.com This non-random alignment causes a systematic error in the measured diffraction intensities, where the intensity of reflections from certain crystal planes is enhanced while others are diminished. tricliniclabs.com

This effect can significantly complicate the interpretation of XRPD data. For instance, it could lead to the misidentification of a polymorph or an incorrect assessment of the phase purity of a sample. researchgate.netresearchgate.net If this compound has a crystal habit prone to this effect, its XRPD pattern might show peak intensities that deviate significantly from the theoretical pattern calculated from a single crystal structure. mtbrandao.com Investigating this phenomenon is crucial for developing robust analytical methods. Techniques to mitigate preferential orientation include specialized sample preparation methods, such as back-loading of sample holders or using capillary sample holders, to promote a more random particle distribution. mtbrandao.comtricliniclabs.com

Thermal Analysis Techniques for Material Properties

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. redalyc.orgiajps.com These methods are invaluable for characterizing the thermal stability, hydration state, and physicochemical properties of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to investigate thermal events such as melting, crystallization, and solid-state transitions. iajps.com For a hydrated compound like this compound, a DSC thermogram typically reveals key information about its physical state and behavior upon heating.

A characteristic DSC curve for the monohydrate would be expected to show an initial broad endothermic event corresponding to the loss of the water molecule (dehydration). This would be followed at a higher temperature by a sharp endotherm representing the melting of the resulting anhydrous crystalline form. The temperature and enthalpy values associated with these events are critical parameters.

In formulation research, DSC is a vital tool for assessing the compatibility of the API with various excipients. nih.gov By analyzing the thermal profiles of API-excipient mixtures, researchers can detect potential interactions, such as the lowering of a melting point or the appearance of new thermal events, which might indicate instability or the formation of a new solid phase.

Table 2: Representative DSC Thermal Events for a Hydrated Pharmaceutical Compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g) Interpretation for this compound
Dehydration 85 - 100 110 - Loss of one mole of water from the crystal lattice.

| Melting | 175 - 180 | 182 | - | Melting of the anhydrous form after dehydration. |

Thermogravimetric Analysis (TGA) provides quantitative information on changes in a material's mass as a function of temperature or time. iajps.com This technique is particularly effective for assessing thermal stability and determining the content of volatile components, such as water or residual solvents. nih.gov

For this compound, TGA is used to confirm its hydration state and evaluate its decomposition temperature. The molecular weight of this compound is 269.77 g/mol , with the water molecule accounting for approximately 6.67% of the total mass. A TGA analysis would show a distinct mass loss step in this percentage range, corresponding to the dehydration of the compound. The temperature range over which this mass loss occurs provides information on the energy required to remove the water from the crystal lattice. Further mass loss at significantly higher temperatures indicates the onset of thermal decomposition of the molecule itself.

Table 3: Expected TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Assignment
~80 - 120 ~6.67% Loss of one mole of water of hydration.

| >200 | Variable | Onset of thermal decomposition of the Tramazoline hydrochloride molecule. |

This data is crucial for determining appropriate drying conditions during manufacturing and for establishing the compound's thermal stability profile, which informs storage and handling recommendations.

Formulation Science, Advanced Drug Delivery Systems, and Biopharmaceutical Considerations for Tramazoline Hydrochloride Monohydrate

Development of Innovative Drug Delivery Systems (DDS)

Conventional nasal sprays deliver drugs like tramazoline (B1683216) hydrochloride effectively for acute symptom relief. nih.govspringermedizin.de However, advanced formulations aim to provide sustained release, improve mucosal contact time, and enhance permeation across the nasal epithelium.

Polymeric microspheres and nanoparticles represent a versatile platform for controlled drug delivery. These systems utilize biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (PCL) to encapsulate active agents. sigmaaldrich.commdpi.com The primary advantage of these carriers is their ability to protect the drug from enzymatic degradation and control its release over an extended period. mdpi.com

For a nasally administered drug like tramazoline, formulation into polymeric nanoparticles could offer several benefits. The small particle size (typically 1-999 nm) can increase the surface area for dissolution and improve absorption through the nasal mucosa. mdpi.com Furthermore, the surface of these particles can be functionalized to impart mucoadhesive properties, thereby prolonging residence time in the nasal cavity and overcoming the rapid clearance by the mucociliary system. nih.gov While specific studies on tramazoline-loaded polymeric microspheres are not prevalent, the technology offers a promising avenue for developing a long-acting nasal decongestant formulation. The release mechanism can be modulated by altering polymer molecular weight, copolymer composition, and particle size. kinampark.com

Key Characteristics of Polymeric Carriers:

Biocompatibility: Polymers like PLGA and PLA are well-tolerated and degrade into harmless byproducts. sigmaaldrich.com

Controlled Release: Drug release can be tailored for hours or days. nih.gov

Versatility: Capable of encapsulating both hydrophobic and hydrophilic drugs. mdpi.com

Targeting Potential: Surface modification can enable targeted delivery. sigmaaldrich.com

Solid Lipid Nanoparticles (SLNs) and their second-generation counterparts, Nanostructured Lipid Carriers (NLCs), are colloidal systems made from solid lipids or a blend of solid and liquid lipids. nih.govmdpi.com These lipid-based nanoparticles are attractive for nasal drug delivery due to their biocompatibility and ability to enhance drug permeation. mdpi.com

SLNs are composed of a solid lipid core that can solubilize lipophilic drugs, while NLCs incorporate liquid lipids to create a less-ordered lipid matrix. mdpi.compharmaexcipients.com This imperfect matrix in NLCs allows for higher drug loading and reduces potential drug expulsion during storage. pharmaexcipients.comnih.gov For a molecule like tramazoline, encapsulation in SLNs or NLCs could enhance its transport across the nasal epithelium. The lipidic nature of these carriers can facilitate interaction with the cell membranes, potentially improving bioavailability. mdpi.com These carriers are typically in the size range of 50-1000 nm and can be prepared using methods like high-pressure homogenization, which are scalable for industrial production. mdpi.com

Comparative Features of SLNs and NLCs

Feature Solid Lipid Nanoparticles (SLNs) Nanostructured Lipid Carriers (NLCs)
Lipid Core Solid Lipid Blend of Solid and Liquid Lipids
Structure More ordered, crystalline Less ordered, imperfect matrix
Drug Loading Moderate, potential for drug expulsion Higher, reduced drug expulsion

| Stability | Good | Generally improved over SLNs |

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. mdpi.comfrontiersin.org They are highly biocompatible and can be designed to be "smart" materials that respond to environmental stimuli like temperature or pH. For nasal delivery, in-situ gelling hydrogels are particularly promising. nih.gov

Biopharmaceutical Assessment in Preclinical Models

Before a novel formulation can be considered for clinical use, its performance must be characterized in preclinical models. This involves assessing the rate and mechanism of drug release and its ability to permeate biological membranes.

In vitro drug release studies are performed to understand how a drug is liberated from its delivery system over time. The data from these studies are fitted to mathematical models to elucidate the underlying release mechanisms. researchgate.net Understanding these kinetics is crucial for predicting in vivo performance. ptfarm.pl

Zero-Order Kinetics: Describes a system where the drug release rate is constant over time, independent of concentration. This is the ideal model for sustained-release formulations. nih.gov

First-Order Kinetics: Characterizes a system where the release rate is directly proportional to the concentration of the drug remaining in the delivery system. nih.gov

Higuchi Model: This model is often applied to matrix-based systems and describes drug release as a function of the square root of time, indicating a diffusion-controlled process. ptfarm.pl

Korsmeyer-Peppas Model: A more comprehensive model used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved. The release exponent 'n' in this model provides insight into the nature of the release (e.g., Fickian diffusion, non-Fickian transport). nih.govslideshare.net

Common Drug Release Kinetic Models

Model Equation Description of Variables Typical Release Mechanism
Zero-Order Qₜ = Q₀ + K₀t Qₜ: amount released at time t; Q₀: initial amount; K₀: zero-order constant Constant release from osmotic pumps, transdermal patches
First-Order log(Q₀ - Qₜ) = log(Q₀) - K₁t/2.303 Q₀: initial amount; Qₜ: amount released at time t; K₁: first-order constant Concentration-dependent release from porous matrices
Higuchi Qₜ = Kₙt¹ᐟ² Qₜ: amount released at time t; Kₙ: Higuchi constant Diffusion-based release from a matrix
Korsmeyer-Peppas Qₜ/Q∞ = Kₖₚtⁿ Qₜ/Q∞: fraction released at time t; Kₖₚ: release constant; n: release exponent Diffusion, swelling, and erosion from polymeric systems

For nasally delivered drugs, assessing permeation across the nasal mucosa is critical to determine the potential for systemic absorption and local tissue penetration. These studies are typically conducted using in vitro models, such as excised animal nasal mucosa mounted in a Franz diffusion cell.

The goal of these studies is to quantify the flux (the amount of drug passing through a specific area of the membrane per unit of time) and the permeability coefficient of the drug from the novel formulation compared to a control solution. Enhanced permeation from an advanced delivery system, such as nanoparticles or a mucoadhesive hydrogel, would indicate a higher potential for therapeutic efficacy. researchgate.net Factors within the formulation, such as permeation enhancers or the nano-carrier itself, can significantly influence these parameters by transiently opening tight junctions between mucosal cells or by facilitating transport through the membrane. researchgate.net A successful advanced formulation of tramazoline would be expected to demonstrate a significantly higher permeation profile compared to a simple aqueous solution.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models

Preclinical evaluation of Tramazoline hydrochloride monohydrate in animal models is a critical step in understanding its behavior and therapeutic potential prior to human studies. These investigations focus on the pharmacokinetic profile, detailing the drug's absorption, distribution, metabolism, and excretion (ADME), alongside pharmacodynamic studies that elucidate its mechanism of action and physiological effects.

Pharmacokinetics (PK):

While specific preclinical pharmacokinetic data for intranasally administered this compound is not extensively available in publicly accessible literature, studies on other intranasally delivered drugs in animal models, such as rats, provide a framework for the expected pharmacokinetic profile. For instance, a study on the intranasal administration of tramadol in rats revealed significant plasma and cerebrospinal fluid concentrations, highlighting the potential for systemic absorption and direct nose-to-brain transport. nih.govresearchgate.net The absolute bioavailability of intranasally administered drugs can be substantial, as demonstrated in a study with tramadol in rats, where plasma absolute bioavailability was 73.8%. nih.govresearchgate.net

A hypothetical representation of key pharmacokinetic parameters for an intranasally administered drug in a rat model is presented in the table below, based on findings from related compounds. nih.govresearchgate.net

ParameterIntranasal AdministrationIntravenous Administration
Cmax (ng/mL) 850 ± 1501200 ± 200
Tmax (h) 0.25 ± 0.1N/A
AUC₀-t (ng·h/mL) 1800 ± 3002400 ± 400
Bioavailability (%) ~75100

Pharmacodynamics (PD):

The primary pharmacodynamic effect of tramazoline, an alpha-adrenergic agonist, is vasoconstriction of the nasal mucosa, leading to a reduction in swelling and nasal congestion. Preclinical studies in animal models, such as rabbits, are employed to evaluate these effects. Histological examinations of the nasal respiratory mucosa after administration of topical nasal decongestants have been conducted to assess for changes such as ciliary loss and inflammatory responses. nih.gov

A study evaluating the histologic changes after long-term administration of the topical nasal decongestants phenylephrine and oxymetazoline in rabbits revealed that administration for more than two weeks resulted in histologic changes, including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and subepithelial edema. nih.gov These changes were more pronounced with longer durations of administration. nih.gov

The decongestant effect of imidazoline (B1206853) derivatives has been studied, showing a rapid onset of action. One study found that the decongestive effect of various imidazoline preparations began relatively uniformly, with approximately 60% of the maximum effect achieved after 20 minutes and the peak effect, an increase in nasal lumen volume of about 20%, occurring after approximately 40 minutes.

Optimization Strategies for Enhanced Bioavailability and Targeted Delivery in Preclinical Contexts

To overcome the challenges of nasal drug delivery, such as rapid mucociliary clearance and enzymatic degradation, various optimization strategies are explored in preclinical settings to enhance the bioavailability and achieve targeted delivery of this compound. These strategies primarily focus on increasing the residence time of the formulation in the nasal cavity and improving the permeation of the drug across the nasal mucosa.

Mucoadhesive Polymers:

The incorporation of mucoadhesive polymers into nasal formulations is a widely investigated strategy to prolong the contact time of the drug with the nasal mucosa. nih.govnih.gov These polymers adhere to the mucus layer, thereby reducing the rate of mucociliary clearance and allowing for a longer duration for drug absorption. Several natural and synthetic polymers, such as chitosan and cellulose derivatives (e.g., hydroxypropyl methylcellulose), have demonstrated mucoadhesive properties and the ability to enhance intranasal drug absorption. nih.gov The application of mucoadhesive polymers can significantly promote the residence time of the dosage form in the nasal cavity and improve the intimacy of contact with the absorptive membranes. nih.gov

Nanocarrier-Based Delivery Systems:

Nanocarriers, such as nanoparticles, nanoemulsions, and liposomes, offer a promising approach for the targeted delivery and enhanced bioavailability of nasally administered drugs. dovepress.comnih.govnih.gov These systems can encapsulate the drug, protecting it from enzymatic degradation, and their small size can facilitate transport across the nasal epithelium. ijper.orgmdpi.com Furthermore, the surface of these nanocarriers can be modified with mucoadhesive polymers to combine the benefits of prolonged residence time and enhanced permeation. ijper.org

Preclinical studies investigating nanocarriers for other nasally administered drugs have shown promising results. For example, a study on a locally acting nasal delivery system for triamcinolone acetonide using different nanocarriers demonstrated that polymeric oil core nanocapsules provided the highest mucosal retention, with 46.14% of the initial dose retained after 24 hours, compared to a standard suspension. dovepress.com

The following table presents hypothetical data from a preclinical study in rats, illustrating the potential of a mucoadhesive nanocarrier formulation to enhance the nasal mucosal retention of a drug compared to a conventional solution.

FormulationDrug Retained in Nasal Mucosa after 4h (%)
Conventional Solution 15 ± 3
Mucoadhesive Nanocarrier 55 ± 5

Stability Profiling and Degradation Pathway Elucidation of Tramazoline Hydrochloride Monohydrate

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. nih.govpharmaguideline.com The objective is to establish the intrinsic stability of the molecule, identify potential degradation pathways, and generate degradation products for the development of stability-indicating analytical methods. nih.govrjptonline.org These studies typically involve exposure to acid, base, oxidation, heat, and light to provoke degradation. pharmaguideline.commdpi.com

Hydrolytic degradation is a common pathway for drug substances, particularly those with labile functional groups. Stress testing for hydrolysis typically involves exposing the drug substance to a range of pH conditions. rjptonline.org For Tramazoline (B1683216) hydrochloride monohydrate, this involves refluxing the compound in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) solutions. rjptonline.org

The core structure of tramazoline features an imidazoline (B1206853) ring, which is susceptible to hydrolysis. Under acidic or alkaline conditions, the imidazoline ring can undergo cleavage. The proposed primary pathway for hydrolysis involves the opening of the 2-imidazoline ring to form an ethylenediamine derivative. This reaction is a known degradation pathway for other 2-aminoimidazoline (B100083) compounds. researchgate.net The rate of hydrolysis is dependent on pH and temperature, with degradation typically being more pronounced at elevated temperatures.

Table 1: Typical Conditions for Hydrolytic Stress Testing

Stress Condition Reagent Temperature Duration
Acid Hydrolysis 0.1 M - 1 M HCl Room Temperature to 60°C Up to 7 days
Alkaline Hydrolysis 0.1 M - 1 M NaOH Room Temperature to 60°C Up to 7 days

This table represents generalized conditions for forced degradation studies as outlined in pharmaceutical guidelines. nih.govrjptonline.org

Oxidative degradation is another critical pathway that can affect the stability of pharmaceutical compounds. Stress testing for oxidation commonly employs hydrogen peroxide (H₂O₂) at concentrations ranging from 0.1% to 3%. rjptonline.orgmdpi.com Other agents like metal ions or exposure to molecular oxygen can also be used. rjptonline.org The primary mechanisms of oxidative degradation include autoxidation (a radical chain reaction) and peroxide-mediated oxidation. nih.gov

For Tramazoline hydrochloride monohydrate, potential sites for oxidation include the secondary amine linking the tetrahydronaphthalene and imidazoline rings, as well as the saturated portion of the tetrahydronaphthalene ring system. Oxidation could lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative byproducts. The reaction kinetics are influenced by the concentration of the oxidizing agent, temperature, and the presence of catalysts like metal ions. nih.gov

Thermal stability is evaluated by exposing the drug substance to elevated temperatures under both dry and wet (high humidity) conditions. pharmaguideline.com This helps to understand the compound's stability during manufacturing processes like drying and during storage in various climates. japsonline.com

The kinetics of thermal degradation can be elucidated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comnih.gov TGA measures the mass loss of a sample as a function of temperature, identifying decomposition temperatures, while DSC detects exothermic or endothermic transitions. mdpi.comorientjchem.org By performing these analyses at different heating rates, kinetic parameters like activation energy (Ea) can be calculated using isoconversional models (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose). mdpi.comnih.gov These parameters provide quantitative data on the thermal stability of the compound. orientjchem.org

Table 2: Illustrative Thermal Degradation Kinetic Data

Kinetic Model Heating Rate (°C/min) Activation Energy (Ea) (kJ/mol) Correlation Coefficient (R²)
Flynn-Wall-Ozawa 5 130 0.998
10 132 0.999
15 131 0.998
20 133 0.999

This table is a hypothetical representation of data that would be generated from a kinetic study of thermal degradation. The values illustrate the consistency of activation energy calculated by different methods.

Photostability testing is a crucial part of stress testing to evaluate the effect of light exposure on the drug substance. pharmaguideline.com According to ICH Q1B guidelines, this involves exposing the compound to a light source that produces a combination of UV and visible outputs for a specified duration. pharmaguideline.com The exposure levels should be justified and controlled.

This compound, like many aromatic compounds, may be susceptible to photolytic degradation. Exposure to light energy can promote photochemical reactions, leading to the formation of photodegradation products. Characterization of these products is necessary to understand the degradation pathway and to ensure that they are controlled within acceptable limits in the final drug product.

Identification and Structural Elucidation of Degradation Products

A key objective of forced degradation studies is the generation of degradation products, which must then be identified and structurally characterized. nih.gov This process typically begins with a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from its degradation products.

Once separated, structural elucidation is performed using a combination of advanced analytical techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is a critical first step in identification.

High-Resolution Mass Spectrometry (HRMS): Offers highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, enabling the definitive identification of the degradation product's chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying the functional groups present in the degradation products.

For instance, in a study of the related compound naphazoline, hydrolysis led to the formation of a degradant that was isolated and conclusively identified using NMR, FT-IR, and MS techniques. researchgate.net A similar approach would be applied to characterize any significant degradation products of this compound.

Long-Term and Accelerated Stability Studies in Pharmaceutical Development

Following forced degradation studies, the stability of this compound is formally assessed through long-term and accelerated stability studies as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). japsonline.comnih.gov These studies are essential for determining the re-test period for the drug substance and the shelf life of the drug product. nih.gov

Long-Term Stability Studies: These are conducted under recommended storage conditions for a minimum of 12 months. nih.gov The conditions are designed to represent the actual storage conditions in the intended climatic zones (e.g., 25°C ± 2°C / 60% RH ± 5% RH). nih.gov

Accelerated Stability Studies: These studies are performed under stressed conditions of temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months. nih.gov The data from accelerated studies are used to predict the shelf life of the product and provide an early indication of its stability profile. japsonline.comstabilitystudies.in

Throughout these studies, samples are tested at predefined intervals for appearance, assay, degradation products, and other critical quality attributes to ensure they remain within specification.

Table 3: Standard ICH Conditions for Stability Testing

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months

This table summarizes the standard conditions for stability testing as per ICH Q1A(R2) guidelines. nih.gov

Kinetic Modeling of Degradation Processes for Formulation Stability Prediction

The prediction of a pharmaceutical formulation's stability is a critical aspect of drug development, ensuring that the product maintains its quality, efficacy, and safety throughout its shelf life. Kinetic modeling of degradation processes provides a quantitative approach to understanding the rate at which a drug substance, such as this compound, degrades. This allows for the prediction of its stability under various environmental conditions. By establishing a mathematical relationship between the rate of degradation and factors like temperature, pH, and light exposure, formulators can confidently assign an appropriate shelf life to the product.

The foundation of kinetic modeling lies in the determination of the reaction order, which describes how the rate of degradation is influenced by the concentration of the reactants. The most common reaction orders in the solid and liquid dosage forms are zero-order, first-order, and pseudo-first-order.

Zero-Order Kinetics: The rate of degradation is constant and independent of the concentration of the drug. This can be observed in suspensions where the drug in solution is saturated, and the degradation rate is limited by the dissolution of the solid particles.

First-Order Kinetics: The rate of degradation is directly proportional to the concentration of the drug. This is a common degradation pathway for many drugs in solution.

Pseudo-First-Order Kinetics: A reaction that is bimolecular (second-order) but behaves as a first-order reaction. This often occurs in aqueous formulations where water is a reactant, but its concentration is so high that it remains virtually constant throughout the reaction.

To determine the order of the degradation reaction for this compound, stability studies are conducted under accelerated conditions. These studies involve exposing the formulation to elevated temperatures and varying humidity levels to increase the rate of degradation. The concentration of this compound is then measured at various time points.

Detailed Research Findings: An Illustrative Example

As specific kinetic data for this compound is not publicly available, the following section presents a hypothetical, yet scientifically plausible, set of research findings to illustrate the process of kinetic modeling for stability prediction.

In a hypothetical study, a nasal spray formulation containing this compound was subjected to accelerated stability testing at different temperatures. The percentage of the initial this compound remaining was determined at various time intervals.

Hypothetical Degradation Data for this compound Nasal Spray
Time (Months)Remaining Drug (%) at 40°CRemaining Drug (%) at 50°CRemaining Drug (%) at 60°C
0100.0100.0100.0
198.596.292.8
395.688.979.4
691.479.163.1

To determine the order of the degradation reaction, the data can be plotted in different ways. For a zero-order reaction, a plot of the percentage of remaining drug versus time would be linear. For a first-order reaction, a plot of the natural logarithm of the percentage of remaining drug versus time would yield a straight line.

Based on the hypothetical data, plotting the natural logarithm of the remaining drug concentration against time results in a linear relationship, suggesting that the degradation of this compound in this formulation follows first-order kinetics. The slope of this line is equal to the negative of the apparent first-order rate constant, k.

From the linear regression of the ln(% Remaining) vs. time plots for each temperature, the following apparent rate constants (k) were determined:

Hypothetical Apparent First-Order Rate Constants (k) for this compound Degradation
Temperature (°C)Temperature (K)Apparent Rate Constant, k (months-1)
40313.150.015
50323.150.039
60333.150.076

With the rate constants at different temperatures, the Arrhenius equation can be used to determine the activation energy (Ea) for the degradation reaction. The Arrhenius equation describes the relationship between the rate constant, temperature, and activation energy:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (the Arrhenius plot) yields a straight line with a slope of -Ea/R. From this plot, the activation energy for the degradation of this compound can be calculated. This activation energy is a crucial parameter as it allows for the prediction of the degradation rate constant at any given temperature, including standard storage conditions (e.g., 25°C).

By extrapolating the Arrhenius plot to the desired storage temperature (e.g., 25°C or 30°C), the rate constant at that temperature can be estimated. This rate constant can then be used in the first-order rate equation to predict the shelf life of the formulation, which is often defined as the time it takes for the concentration of the active pharmaceutical ingredient to decrease to 90% of its initial value (t90).

For a first-order reaction, the shelf life (t90) can be calculated using the following equation:

t90 = 0.105 / k

By applying this kinetic model, formulators can establish a reliable shelf life for the this compound formulation, ensuring its stability and efficacy for the patient.

Impurity Identification, Profiling, and Control Strategies for Tramazoline Hydrochloride Monohydrate

Characterization of Process-Related Impurities Associated with Tramazoline (B1683216) Hydrochloride Monohydrate Synthesis

The synthesis of Tramazoline Hydrochloride Monohydrate is a complex chemical process that can potentially generate various process-related impurities. These impurities can originate from starting materials, intermediates, reagents, solvents, and by-products of side reactions. A comprehensive characterization of these impurities is essential for optimizing the manufacturing process and ensuring the purity of the final product.

The manufacturing process of active pharmaceutical ingredients (APIs) often involves multiple steps where impurities can be introduced. These can include unreacted starting materials, intermediates that are carried over, and by-products formed through unintended chemical reactions. The specific process-related impurities in this compound would be directly linked to its synthetic route. For instance, impurities could arise from the key starting materials or from the reagents used in the cyclization and subsequent salt formation steps.

To effectively control these impurities, a deep understanding of the reaction mechanism and the potential for side reactions is necessary. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are instrumental in detecting and identifying these process-related impurities. By characterizing the impurity profile, process parameters can be adjusted to minimize their formation, and appropriate purification steps can be implemented to remove them to acceptable levels.

Impurity TypePotential OriginAnalytical Techniques for Characterization
Starting MaterialsIncomplete reactionHPLC, GC-MS
IntermediatesCarry-over from previous stepsHPLC, LC-MS
By-productsSide reactions during synthesisHPLC, LC-MS, NMR
Reagents/SolventsResidual amounts from the processGC, Headspace GC

Identification and Structural Elucidation of Degradation-Related Impurities

This compound, like any pharmaceutical compound, is susceptible to degradation under various environmental conditions such as heat, light, humidity, and pH variations. The resulting degradation products are considered impurities and must be identified and characterized to understand their potential impact on the product's safety and stability.

Forced degradation studies are a critical component of this process. By subjecting the drug substance to stress conditions that are more severe than those it would typically encounter during storage and handling, potential degradation pathways can be elucidated. These studies help in identifying the likely degradation products that may form over the product's shelf life.

Advanced analytical techniques are employed for the structural elucidation of these degradation impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and providing initial mass information of the degradation products. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often required. The information gathered from these studies is crucial for developing stability-indicating analytical methods and for establishing appropriate storage conditions and shelf-life for the drug product.

Synthesis and Characterization of Impurity Reference Standards (e.g., Impurity A, Impurity B)

The accurate quantification and monitoring of impurities rely on the availability of well-characterized reference standards. For this compound, specific impurities, often designated as Impurity A and Impurity B, have been identified. The synthesis and characterization of these impurity reference standards are crucial for analytical method development and validation.

The synthesis of these impurities often involves targeted chemical reactions designed to produce the specific molecular structures. Once synthesized, these reference standards undergo rigorous characterization to confirm their identity and purity. This characterization typically includes techniques such as:

Mass Spectrometry (MS) to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

Infrared (IR) Spectroscopy to identify functional groups.

High-Performance Liquid Chromatography (HPLC) to determine purity.

The availability of these characterized reference standards allows for the development of specific and accurate analytical methods for their detection and quantification in the drug substance.

ImpurityMolecular FormulaMolecular WeightCAS Number
Tramazoline Impurity AC₁₃H₁₃N₃211.274751-46-6
Tramazoline Impurity BC₁₅H₁₉N₃O257.34N/A

Quantitative Determination of Impurities in Research and Development Samples

During the research and development phase of a pharmaceutical product, it is essential to have robust analytical methods for the quantitative determination of impurities. These methods are used to monitor the level of impurities in different batches of the drug substance, to assess the impact of process changes on the impurity profile, and to support stability studies.

For this compound, a sensitive and selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for its quantitative estimation in pharmaceutical preparations resolvemass.cafda.gov. While this method is primarily for the active ingredient, similar chromatographic principles can be applied and optimized for the separation and quantification of its impurities.

The development and validation of such methods are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity determination, the LOD and LOQ are particularly critical as impurities are often present at very low levels. A validated analytical method with appropriate sensitivity is crucial for ensuring that impurities are controlled within the established limits.

Application of Regulatory Guidelines for Impurity Control in Pharmaceutical Development Research

The control of impurities in pharmaceutical products is a highly regulated area, with guidelines established by international bodies to ensure patient safety. The International Council for Harmonisation (ICH) has developed a series of guidelines that provide a framework for the control of impurities in new drug substances and products. amsbiopharma.comijpsr.comjpionline.orgslideshare.net

The key ICH guidelines relevant to impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orggally.ch It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. slideshare.neteuropa.eu

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals.

ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach to the control of elemental impurities. amsbiopharma.com

According to these guidelines, impurities must be controlled at levels that are toxicologically qualified. The thresholds for reporting, identification, and qualification of impurities are key concepts in this regulatory framework.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The application of these guidelines to the development of this compound ensures that a systematic and scientifically sound approach is taken to control impurities. This includes a thorough understanding of the manufacturing process, the identification of potential and actual impurities, the development and validation of analytical methods for their control, and the establishment of appropriate specifications for the drug substance. By adhering to these regulatory expectations, the quality, safety, and efficacy of this compound are assured.

Emerging Research Avenues and Future Directions for Tramazoline Hydrochloride Monohydrate Studies

Computational Chemistry and Molecular Modeling Applications

Computational approaches are becoming indispensable in modern drug discovery, offering pathways to rapidly investigate molecular interactions and predict pharmacological activities, thereby reducing the time and cost associated with laboratory research.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like tramazoline (B1683216) influences its biological activity. The rational design of new tramazoline derivatives is a key area of future research, aimed at enhancing receptor affinity, improving selectivity for specific adrenergic receptor subtypes (e.g., α1A vs. α1D), and optimizing pharmacokinetic properties.

The core structure of tramazoline consists of a tetrahydronaphthalene moiety linked to a 2-aminoimidazoline (B100083) group. SAR studies would systematically modify these components to identify key structural features. For instance, substitutions on the aromatic ring of the tetralin system could modulate lipophilicity and receptor binding interactions. Similarly, modifications to the imidazoline (B1206853) ring, a feature common to many α2-adrenergic receptor agonists, could fine-tune the compound's selectivity profile. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of these derivatives with their observed biological activities, providing predictive power for designing novel compounds with desired pharmacological profiles.

Table 1: Potential SAR Modifications for Tramazoline Derivatives
Molecular ScaffoldPotential ModificationPredicted ImpactResearch Goal
Tetrahydronaphthalene RingAddition of electron-withdrawing or electron-donating groupsAlter receptor binding affinity and electronic propertiesEnhance potency and selectivity
Imidazoline RingSubstitution on the nitrogen atoms or ring structureModify pKa and interaction with non-adrenergic receptorsExplore new pharmacological targets (e.g., I1-imidazoline receptors)
Linker GroupAlter length, flexibility, or type of linkerOptimize orientation within the receptor binding pocketImprove pharmacokinetic profile (ADME properties)

To visualize and understand how tramazoline interacts with its receptor targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. Molecular docking can predict the preferred binding pose of tramazoline within the binding pocket of adrenergic receptors. These models can help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, anchoring it in place.

Following docking, MD simulations can be employed to study the dynamic behavior of the tramazoline-receptor complex over time. researchgate.netmdpi.com These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the receptor upon ligand binding, which are crucial for receptor activation. researchgate.net By simulating the behavior of the molecule and its receptor in a virtual environment, researchers can prioritize the synthesis of derivatives that are predicted to have the most stable and effective interactions, streamlining the drug design process. nih.gov

Development of Advanced Analytical Techniques for Enhanced Characterization

The precise characterization of Tramazoline hydrochloride monohydrate is critical for quality control and research. Future studies will benefit from the application of advanced analytical techniques to provide a more comprehensive understanding of the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) remains a principal method for pharmaceutical analysis, but the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant improvements in resolution, speed, and sensitivity for the quantification of tramazoline and the detection of any impurities. Coupling these chromatographic techniques with tandem mass spectrometry (LC-MS/MS) would enable highly sensitive and specific quantification in complex biological matrices, which is essential for detailed pharmacokinetic studies. Furthermore, advanced solid-state characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are crucial for fully characterizing the monohydrate form, ensuring its stability and consistency across different batches.

Innovative Synthetic Approaches for Sustainable and Efficient Production

The development of green and efficient synthetic routes is a major goal in modern pharmaceutical manufacturing. Research into the synthesis of tramazoline and its core 2-aminoimidazoline structure is moving towards more sustainable practices. Traditional methods often involve harsh conditions or hazardous reagents.

Innovative approaches focus on green chemistry principles. This includes the use of environmentally benign solvents like deep eutectic solvents, which have been shown to reduce reaction times and simplify work-up procedures for related heterocyclic compounds. nih.govthieme-connect.de Other emerging technologies applicable to tramazoline synthesis include:

Flow chemistry: Continuous flow reactors offer enhanced safety, better control over reaction parameters (temperature, pressure), and potential for process automation and scalability, which can lead to higher yields and purity compared to traditional batch processes. nih.govnih.govmdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous waste. rsc.orgorganic-chemistry.org

Ultrasound-assisted synthesis: This technique can accelerate reaction rates and improve yields in the synthesis of related imidazole structures, presenting another avenue for process intensification. mdpi.com

Exploration of New Preclinical Pharmacological Targets and Therapeutic Applications (excluding clinical use)

Beyond its established use as a nasal decongestant acting on alpha-adrenergic receptors, the core structure of tramazoline suggests the potential for interaction with other pharmacological targets. nih.gov The 2-substituted imidazoline nucleus is a structural feature found in ligands that target other receptors. researchgate.net

Future preclinical research could investigate the activity of tramazoline and its newly designed derivatives on:

I1-Imidazoline receptors: These receptors are involved in the central regulation of blood pressure, and ligands targeting them have antihypertensive effects. Investigating tramazoline's affinity for these receptors could open up new avenues in cardiovascular research. researchgate.net

Serotonin (5-HT) receptors: Some imidazoline compounds have shown affinity for serotonin receptors, which are implicated in a wide range of physiological and pathological processes. researchgate.net

Sigma receptors: A patent has listed Tramazoline HCl as a potential sigma ligand for use in the prevention and/or treatment of post-operative pain, indicating a novel and significant area for preclinical exploration. mdpi.com

Exploring these potential targets in preclinical models could uncover novel therapeutic applications for tramazoline derivatives, completely distinct from its current use.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical research. rsc.org These technologies can analyze vast and complex datasets to identify patterns and make predictions, accelerating various stages of the drug discovery and development pipeline.

For tramazoline research, AI and ML can be integrated in several ways:

Predictive Modeling: ML algorithms can be used to build robust QSAR models (as mentioned in 8.1.1) that predict the biological activity of novel tramazoline derivatives before they are synthesized.

Virtual Screening: AI-driven platforms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target, such as a particular adrenergic receptor subtype or a novel target identified for tramazoline.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, potentially leading to the discovery of next-generation tramazoline derivatives with superior efficacy and safety profiles.

Target Identification: AI can analyze biological data from genomics, proteomics, and metabolomics to identify and validate new potential pharmacological targets for tramazoline.

Table 2: Applications of AI/ML in Future Tramazoline Research
AI/ML ApplicationDescriptionPotential Impact on Tramazoline Research
Predictive QSARTraining ML models on existing SAR data to predict the activity of new virtual compounds.Accelerates the design of potent and selective derivatives; reduces unnecessary synthesis.
Virtual High-Throughput ScreeningUsing AI to screen large chemical databases for molecules with a high probability of binding to desired targets.Identifies novel scaffolds and derivatives for further investigation.
ADME/Tox PredictionEmploying ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives.Prioritizes compounds with favorable drug-like properties early in the discovery process.
New Target IdentificationAnalyzing large-scale biological data to uncover novel protein targets or pathways modulated by tramazoline.Expands the potential therapeutic applications beyond its current indications.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing tramazoline hydrochloride monohydrate, and how can purity be optimized during synthesis?

  • Answer : this compound synthesis typically involves imidazole derivative reactions with substituted aromatic compounds. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance reaction efficiency, as seen in analogous phosphazene syntheses .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted intermediates.
  • Purity validation : Monitor reactions via thin-layer chromatography (TLC) and confirm final purity using HPLC with UV detection (≥98% purity recommended for pharmacological studies) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Answer : Essential techniques include:

  • Single-crystal X-ray diffraction (XRD) : Determines crystal lattice parameters and confirms monohydrate formation .
  • FT-IR spectroscopy : Identifies functional groups (e.g., imidazole ring vibrations at ~1600 cm⁻¹ and O-H stretching from water at ~3400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Quantifies water content (theoretical ~5.3% for monohydrate) and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between this compound and its anhydrous form?

  • Answer :

  • Experimental design : Compare solubility in aqueous buffers (pH 4–7) and organic solvents (e.g., ethanol) using shake-flask methods at 25°C.
  • Data interpretation : Anhydrous forms often exhibit higher solubility in organic solvents, while monohydrates are more stable in aqueous media due to hydration stabilization .
  • Mitigation : Use differential scanning calorimetry (DSC) to correlate solubility with crystalline phase transitions .

Q. What in vitro models are suitable for studying tramazoline’s α-adrenergic receptor selectivity and nasal absorption kinetics?

  • Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-clonidine) in transfected HEK-293 cells expressing human α₁/α₂ receptors to quantify affinity (Kd) .
  • Nasal epithelial models : Cultured human primary nasal epithelial cells (HNECs) under air-liquid interface (ALI) conditions simulate mucosal absorption. Measure transepithelial electrical resistance (TEER) and permeation rates .

Q. How can stability studies be designed to assess this compound’s degradation under accelerated storage conditions?

  • Answer :

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Note: Hydrate forms often show greater humidity sensitivity .

Methodological Challenges and Data Interpretation

Q. What strategies address batch-to-batch variability in this compound’s crystallinity during scale-up?

  • Answer :

  • Process optimization : Control cooling rates during recrystallization to favor monohydrate formation.
  • PAT tools : Implement in-situ Raman spectroscopy to monitor crystal polymorphism in real-time .

Q. How do regulatory guidelines (e.g., Ph. Eur., USP) influence quality control protocols for this compound as an active pharmaceutical ingredient (API)?

  • Answer : Compliance requires:

  • Impurity profiling : Quantify related substances (e.g., synthesis intermediates) to ≤0.15% via HPLC .
  • Pharmacopeial tests : Adhere to Ph. Eur. specifications for pH (4.9–6.3 in 5% aqueous solution), heavy metals (≤20 ppm), and residual solvents (e.g., ≤5000 ppm ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tramazoline hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Tramazoline hydrochloride monohydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。